H-Tyr-Pro-Trp-Thr-Gln-OH
Description
Structure
2D Structure
Properties
Molecular Formula |
C34H43N7O9 |
|---|---|
Molecular Weight |
693.7 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H43N7O9/c1-18(42)29(32(47)38-25(34(49)50)12-13-28(36)44)40-30(45)26(16-20-17-37-24-6-3-2-5-22(20)24)39-31(46)27-7-4-14-41(27)33(48)23(35)15-19-8-10-21(43)11-9-19/h2-3,5-6,8-11,17-18,23,25-27,29,37,42-43H,4,7,12-16,35H2,1H3,(H2,36,44)(H,38,47)(H,39,46)(H,40,45)(H,49,50)/t18-,23+,25+,26+,27+,29+/m1/s1 |
InChI Key |
DFRFZNQVSGGPAY-OOTSGESESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)O |
Origin of Product |
United States |
Synthetic Methodologies and Rigorous Characterization of H Tyr Pro Trp Thr Gln Oh
Solid-Phase Peptide Synthesis (SPPS) Approaches for H-Tyr-Pro-Trp-Thr-Gln-OH
Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for producing peptides in a laboratory setting. core.ac.uk This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. core.ac.uklcms.cz The key advantage of SPPS is the ability to drive reactions to completion by using an excess of soluble reagents, which can then be easily removed by simple filtration and washing, thus avoiding complex purification of intermediate products. rsc.org
The success of SPPS is highly dependent on the appropriate selection of the solid support and the orthogonal protecting groups for the amino acid side chains. core.ac.uk
Resin Selection: For the synthesis of a peptide with a C-terminal carboxylic acid like this compound, the choice of resin is critical. The Wang resin, a polystyrene-based support, is a widely used and suitable option as it allows for the cleavage of the final peptide under moderately acidic conditions to yield the desired C-terminal acid. iris-biotech.defluorochem.co.uk Another option is the 2-chlorotrityl chloride (2-CTC) resin, which is highly acid-sensitive and allows for peptide cleavage under very mild acidic conditions, preserving the integrity of acid-labile side-chain protecting groups if the synthesis of protected fragments is desired. iris-biotech.debiosynth.com Given the presence of a C-terminal glutamine, an alternative strategy involves anchoring Fmoc-Glu-OtBu through its side-chain carboxyl group to a carboxamide resin, such as a PAL (tris(alkoxy)benzylamino) support; this method can circumvent potential side reactions associated with direct anchoring of glutamine. researchgate.net
Protecting Group Strategy: The Fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) protection strategy is the predominant choice for modern SPPS. ambiopharm.compeptide.com In this approach, the temporary Nα-amino group protection is provided by the base-labile Fmoc group, while the permanent side-chain protecting groups are acid-labile, typically derived from tert-butyl alcohol. nih.govspringernature.com This orthogonality ensures that the side chains remain protected during the entire chain elongation process and are only removed during the final cleavage step. nih.gov
For the specific sequence this compound, the following side-chain protecting groups are typically employed:
Tyrosine (Tyr): The phenolic hydroxyl group is protected with a tert-butyl (tBu) ether to prevent unwanted side reactions. peptide.comcreative-peptides.com
Tryptophan (Trp): The indole (B1671886) side chain is susceptible to oxidation and alkylation during acidic cleavage. thermofisher.com To mitigate this, the indole nitrogen is commonly protected with the acid-labile tert-butoxycarbonyl (Boc) group. peptide.comug.edu.pl
Threonine (Thr): The secondary hydroxyl group is protected with a tert-butyl (tBu) ether. creative-peptides.com
Glutamine (Gln): The side-chain amide must be protected to prevent dehydration and other side reactions under activation conditions. The trityl (Trt) group is a standard choice for this purpose. smolecule.com
Proline (Pro): Proline is a secondary amino acid and does not require a side-chain protecting group.
| Amino Acid | Nα-Protecting Group | Side-Chain Protecting Group | Protected Monomer |
|---|---|---|---|
| Glutamine (Gln) | Fmoc | Trityl (Trt) | Fmoc-Gln(Trt)-OH |
| Threonine (Thr) | Fmoc | tert-butyl (tBu) | Fmoc-Thr(tBu)-OH |
| Tryptophan (Trp) | Fmoc | tert-butoxycarbonyl (Boc) | Fmoc-Trp(Boc)-OH |
| Proline (Pro) | Fmoc | None | Fmoc-Pro-OH |
| Tyrosine (Tyr) | Fmoc | tert-butyl (tBu) | Fmoc-Tyr(tBu)-OH |
Peptide bond formation, or coupling, is the central reaction in SPPS. It requires the activation of the C-terminal carboxyl group of the incoming amino acid to make it susceptible to nucleophilic attack by the N-terminal amino group of the resin-bound peptide. creative-peptides.com While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) were among the first reagents used, modern synthesis predominantly relies on more efficient and safer aminium/uronium or phosphonium (B103445) salt-based reagents. creative-peptides.combachem.com
These reagents rapidly convert the protected amino acid into an active ester in situ, minimizing side reactions such as racemization. sigmaaldrich.com For the synthesis of this compound, several high-efficiency coupling reagents can be utilized.
| Reagent Name | Abbreviation | Reagent Type | Key Characteristics |
|---|---|---|---|
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium Salt | Widely used, efficient, and generates soluble byproducts. creative-peptides.combachem.com |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium Salt | Highly efficient, especially for sterically hindered or "difficult" couplings, due to the anchimeric assistance from the pyridine (B92270) nitrogen in its HOAt leaving group. sigmaaldrich.com |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Aminium Salt | Based on the OxymaPure leaving group, known for high reactivity and reduced racemization risk. sigmaaldrich.com |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | One of the earliest phosphonium reagents, very effective but has fallen out of favor due to the formation of a carcinogenic byproduct. |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | A safer and highly efficient alternative to BOP, widely used for difficult sequences. sigmaaldrich.com |
| O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HCTU | Aminium Salt | Noted for exceptional coupling efficiency, often surpassing HBTU, with very low racemization levels. nbinno.com |
The choice of reagent can be adapted throughout the synthesis. While HBTU is suitable for most steps, a more potent reagent like HATU or HCTU might be employed for potentially difficult couplings to ensure the reaction proceeds to completion. sigmaaldrich.comnbinno.com
The final step in SPPS is the cleavage of the completed peptide from the solid support, which occurs concurrently with the removal of all side-chain protecting groups. iris-biotech.de This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.comiris-biotech.de
The composition of the cleavage "cocktail" is critical, especially for peptides containing sensitive residues like Tryptophan. thermofisher.com During acidolysis, the tBu and Boc protecting groups are released as reactive tert-butyl carbocations, which can alkylate the electron-rich indole ring of Trp. peptide.comthermofisher.com To prevent this and other side reactions, scavengers are added to the TFA to trap these reactive species. iris-biotech.de
Given the presence of Tyr(tBu), Trp(Boc), Thr(tBu), and Gln(Trt) in the sequence, a carefully formulated cocktail is required. Reagent K is a common and effective choice for peptides containing multiple sensitive residues. peptide.compeptide.com
| Reagent Name | Composition | Primary Use Case |
|---|---|---|
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | General purpose, suitable for many peptides but may not fully protect Trp. iris-biotech.de |
| Reagent K | 82.5% TFA, 5% Phenol (B47542), 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | An excellent general cleavage reagent for peptides containing Cys, Met, Trp, and Tyr. peptide.compeptide.com |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for Trp-containing peptides, particularly when Arg(Pbf) is present, as it minimizes side reactions. peptide.comlangene.com |
| Reagent B | 88% TFA, 5.8% Phenol, 4.2% Water, 2% TIS | Effective for scavenging trityl groups from Gln(Trt), but offers less protection for Trp. iris-biotech.de |
The cleavage reaction typically proceeds for 1-3 hours at room temperature, after which the resin is filtered off. The peptide is then precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and dried. peptide.com
Solution-Phase Peptide Synthesis (LPPS) Considerations for this compound
Solution-phase peptide synthesis (LPPS), also known as liquid-phase synthesis, is the classical method for peptide construction. neulandlabs.com Unlike SPPS, all reactions occur in a homogeneous solution. This method is highly scalable and can be more cost-effective for large-scale production, as it often requires fewer equivalents of reagents compared to SPPS. neulandlabs.comambiopharm.com
Hybrid Synthesis Strategies for this compound
Hybrid synthesis strategies combine the advantages of both SPPS and LPPS. americanpeptidesociety.org This approach is particularly useful for the synthesis of long or complex peptides. americanpeptidesociety.org In a typical hybrid method, protected peptide fragments are first synthesized efficiently using automated SPPS. ambiopharm.comneulandlabs.com These fragments are then cleaved from the resin while their side-chain protecting groups remain intact. Finally, the purified, protected fragments are condensed in solution to form the full-length target peptide. neulandlabs.com
Advanced Purification Techniques for Synthetic this compound
Following synthesis and cleavage, the crude peptide product is a mixture containing the target peptide along with various impurities, such as deletion sequences (from incomplete couplings), modified peptides (from side reactions during cleavage), and residual scavengers. lcms.cz Therefore, a robust purification step is essential to obtain a highly pure final product. springernature.com
The most powerful and widely used technique for the purification of synthetic peptides is preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). lcms.czteknoscienze.com This method separates molecules based on their hydrophobicity.
The crude peptide is dissolved in an aqueous solvent and loaded onto a column packed with a nonpolar stationary phase (typically silica (B1680970) particles chemically modified with C18 alkyl chains). The peptides are then eluted by a gradient of increasing organic solvent concentration, usually acetonitrile, in water. nih.gov An ion-pairing agent, such as TFA, is added to the mobile phase to improve peak shape and resolution. lcms.cz Hydrophobic peptides interact more strongly with the stationary phase and thus elute at higher concentrations of the organic solvent.
For peptides with high initial purity, direct purification by RP-HPLC is efficient. biotage.com For cruder samples, a two-step process involving an initial cleanup with flash chromatography followed by a final "polishing" step with RP-HPLC can be more time- and cost-effective, as it reduces the number of required HPLC injections. biotage.com
| Parameter | Description |
|---|---|
| Stationary Phase | C18-functionalized silica gel (e.g., 5-10 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Elution Mode | Linear Gradient (e.g., 5% to 65% Mobile Phase B over 30-60 minutes) |
| Detection | UV Absorbance, typically at 220 nm (peptide bonds) and 280 nm (Trp and Tyr residues) |
| Fraction Collection | Fractions are collected across the elution peak corresponding to the target peptide. |
After purification, the collected fractions are analyzed for purity, and those meeting the required specification are pooled, lyophilized, and characterized to confirm the identity and integrity of the final this compound peptide.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound Purification
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used method for the purification of synthetic peptides. nih.govhplc.eu This technique separates molecules based on their hydrophobicity. The stationary phase is typically a silica support that has been modified with alkyl chains (e.g., C8 or C18), creating a nonpolar surface. The mobile phase is a mixture of a polar solvent (usually water) and a less polar organic solvent (commonly acetonitrile).
For the purification of this compound, the crude peptide, synthesized using solid-phase peptide synthesis (SPPS), is dissolved in a minimal amount of the initial mobile phase. This solution is then injected onto the RP-HPLC column. A gradient of increasing organic solvent concentration is applied to the column. Less hydrophobic impurities will elute first, while the more hydrophobic peptide is retained longer. By carefully controlling the gradient, this compound can be separated from deletion sequences, incompletely deprotected peptides, and other synthesis-related impurities. The presence of the hydrophobic residues Tryptophan and Tyrosine will dictate a strong interaction with the stationary phase, requiring a sufficiently high concentration of organic solvent for elution. hplc.eu
The following table provides a representative set of conditions for the purification of this compound by RP-HPLC.
Table 1: Representative RP-HPLC Purification Parameters for this compound
| Parameter | Condition |
| Column | C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN) |
| Gradient | 5-65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 220 nm and 280 nm |
| Temperature | Ambient |
Other Chromatographic Methods for this compound
While RP-HPLC is the dominant technique, other chromatographic methods can be employed for the purification of this compound, particularly for specific applications or to address challenging separations.
Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge at a given pH. nih.gov this compound has a free N-terminal amino group and a C-terminal carboxyl group. The Tyrosine residue also has a phenolic hydroxyl group. Depending on the pH of the mobile phase, the peptide will carry a net charge, allowing it to interact with either a cation-exchange or anion-exchange resin. IEX can be a useful orthogonal technique to RP-HPLC, meaning it separates based on a different molecular property, which can be effective for removing impurities that have similar hydrophobicity to the target peptide.
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. nih.gov This technique is generally used for desalting the peptide or for separating it from much larger or smaller impurities. For a small peptide like this compound, SEC would be most effective in removing aggregated forms of the peptide or very small molecule contaminants.
Hydrophilic Interaction Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. nih.gov It is particularly useful for separating polar molecules and can be a valuable alternative to RP-HPLC for peptides that are either too hydrophilic or too hydrophobic for effective separation by standard reversed-phase methods.
Analytical Techniques for Purity and Identity Confirmation of this compound
Following purification, a battery of analytical techniques is used to confirm the purity, identity, and structural integrity of this compound.
Mass Spectrometry (MS) Techniques for this compound Analysis
Mass spectrometry is an indispensable tool for peptide analysis, providing a highly accurate determination of the molecular weight and confirming the amino acid sequence. nih.govresearchgate.net
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for peptides. The purified peptide solution is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions, often with multiple charges. These ions are then directed into the mass analyzer.
Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the peptide is co-crystallized with a matrix that absorbs laser energy. A pulsed laser is fired at the sample, causing the matrix to desorb and ionize, carrying the peptide with it into the gas phase, typically as a singly charged ion.
For this compound, the theoretical monoisotopic mass can be calculated. This experimental mass should match the theoretical mass with high accuracy (typically within a few parts per million).
Table 2: Theoretical Molecular Weight of this compound
| Parameter | Value |
| Molecular Formula | C₃₅H₄₄N₈O₉ |
| Average Molecular Weight | 720.77 g/mol |
| Monoisotopic Molecular Weight | 720.3228 g/mol |
Tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence. A specific parent ion (corresponding to the peptide's molecular weight) is selected and fragmented, typically through collision-induced dissociation (CID). This fragmentation occurs preferentially at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution. ias.ac.inspringernature.com For a small peptide like this compound, which is unlikely to adopt a stable, folded structure in aqueous solution, NMR is used to confirm the presence of all expected amino acid residues and to verify their covalent connectivity.
One-dimensional (1D) ¹H NMR spectra will show resonances for all the protons in the peptide. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to identify the spin systems of the individual amino acid residues. nmims.edu A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal through-space proximities between protons, which helps in the sequential assignment of the amino acid residues. uzh.ch
The following table lists the expected range of ¹H chemical shifts for the amino acid residues in this compound in a random coil conformation.
Table 3: Representative ¹H NMR Chemical Shift Ranges (ppm) for this compound Residues
| Amino Acid | NH | α-CH | β-CH | Other Protons |
| Tyrosine (Tyr) | 8.1-8.5 | 4.3-4.7 | 2.9-3.2 | δ-CH: 6.7-7.2 (aromatic) |
| Proline (Pro) | - | 4.2-4.5 | 1.8-2.2 | γ,δ-CH₂: 1.9-2.3, 3.5-3.8 |
| Tryptophan (Trp) | 8.0-8.4 | 4.4-4.8 | 3.1-3.4 | Aromatic CH: 7.0-7.8 |
| Threonine (Thr) | 8.0-8.4 | 4.1-4.4 | 4.0-4.3 | γ-CH₃: 1.1-1.3 |
| Glutamine (Gln) | 8.1-8.5 | 4.1-4.4 | 2.0-2.3 | γ-CH₂: 2.3-2.5, Side-chain NH₂: 6.8-7.5 |
Circular Dichroism (CD) Spectroscopy for this compound Secondary Structure Assessment
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. nih.gov In the far-UV region (190-250 nm), the CD spectrum is dominated by the absorption of the peptide backbone and is highly sensitive to the secondary structure of the peptide (e.g., α-helix, β-sheet, random coil). units.it
For a short, linear peptide like this compound, it is expected to be largely unstructured or in a random coil conformation in an aqueous buffer. A typical CD spectrum for a random coil peptide exhibits a strong negative band near 200 nm. pnas.org The presence of the aromatic side chains of Tyrosine and Tryptophan can also contribute to the CD spectrum in the near-UV region (250-320 nm), providing information about the local environment of these residues.
Amino Acid Analysis of this compound Composition
Amino acid analysis (AAA) is a technique used to determine the amino acid composition of a peptide. nih.govnih.gov The peptide is first hydrolyzed into its constituent amino acids, typically by heating in 6N HCl. The resulting amino acid mixture is then separated, identified, and quantified, often by ion-exchange chromatography followed by post-column derivatization with ninhydrin, or by pre-column derivatization followed by RP-HPLC. creative-proteomics.com
AAA provides the relative ratios of the amino acids in the peptide. For this compound, the analysis should confirm the presence of Tyrosine, Proline, Threonine, and Glutamic acid (as Glutamine is converted to Glutamic acid during acid hydrolysis) in approximately equal molar ratios. Tryptophan is often destroyed under standard acid hydrolysis conditions and may require alternative hydrolysis methods or be quantified by other means, such as UV spectroscopy. nih.gov
Table 4: Expected Amino Acid Analysis Results for this compound (after acid hydrolysis)
| Amino Acid | Expected Molar Ratio |
| Glutamic Acid (from Gln) | 1.0 |
| Threonine | 1.0 |
| Proline | 1.0 |
| Tyrosine | 1.0 |
| Tryptophan | 0.0 (typically destroyed) |
Structural and Conformational Analysis of H Tyr Pro Trp Thr Gln Oh
Primary Structure Elucidation and Verification of H-Tyr-Pro-Trp-Thr-Gln-OH
The primary structure of a peptide is defined by the linear sequence of its amino acid residues. For the peptide this compound, the sequence consists of Tyrosine (Tyr), Proline (Pro), Tryptophan (Trp), Threonine (Thr), and Glutamine (Gln), with a free amino group (H) at the N-terminus (Tyrosine) and a free carboxyl group (OH) at the C-terminus (Glutamine). The verification of this primary structure would typically involve a combination of amino acid analysis and direct sequencing methods. fiveable.merapidnovor.com
Amino acid analysis would first be used to confirm the composition and relative ratios of the constituent amino acids. This process involves the complete hydrolysis of the peptide into its individual amino acids, usually by treatment with 6M HCl at high temperatures, followed by chromatographic separation and quantification. fiveable.me
Direct sequencing would then confirm the precise order of these amino acids. The classical method for this is Edman degradation , a stepwise process that cleaves, separates, and identifies the N-terminal amino acid residue one cycle at a time. libretexts.orgehu.euswikipedia.org Modern approaches, however, predominantly rely on mass spectrometry (MS) . birmingham.ac.ukbiognosys.com Techniques such as Tandem Mass Spectrometry (MS/MS) are particularly powerful; the peptide is first ionized and its mass-to-charge ratio is measured, then it is fragmented in the mass spectrometer, and the masses of the resulting fragments (typically b- and y-ions) are used to reconstruct the amino acid sequence. mtoz-biolabs.comcreative-proteomics.com
Below is a table detailing the constituent amino acids and the calculated theoretical molecular weight of the peptide.
| Amino Acid | 3-Letter Code | 1-Letter Code |
| Tyrosine | Tyr | Y |
| Proline | Pro | P |
| Tryptophan | Trp | W |
| Threonine | Thr | T |
| Glutamine | Gln | Q |
Theoretical Molecular Weight of this compound
Molecular Formula: C₃₄H₄₃N₇O₉
Average Mass: 709.75 Da
Monoisotopic Mass: 709.3122 Da
Secondary Structure Propensities of this compound in Solution
The secondary structure of a peptide describes the local spatial arrangement of its main-chain atoms, stabilized by hydrogen bonds. The most common secondary structures are α-helices and β-sheets. The propensity of a peptide to form these structures can be predicted by analyzing the intrinsic conformational preferences of its constituent amino acids. nih.gov
Alpha-Helical and Beta-Sheet Content Studies
One of the earliest and most established methods for predicting secondary structure is the Chou-Fasman method . quora.comwikipedia.org This empirical method is based on the frequency of each amino acid appearing in α-helices, β-sheets, and turns within a database of known protein structures. wikipedia.orgslideshare.net The propensity parameters, P(α) for α-helix and P(β) for β-sheet, for each amino acid in the this compound sequence are listed below.
| Amino Acid | P(α) | P(β) | P(turn) | Classification |
| Tyrosine (Tyr) | 69 | 147 | 114 | β-former |
| Proline (Pro) | 57 | 55 | 152 | Turn-former / Helix-breaker |
| Tryptophan (Trp) | 108 | 137 | 96 | β-former |
| Threonine (Thr) | 83 | 119 | 96 | β-former |
| Glutamine (Gln) | 111 | 110 | 98 | α-former / Indifferent |
Data sourced from Chou-Fasman parameters. thegpm.org
According to the Chou-Fasman algorithm, a sequence of at least 4 out of 6 contiguous residues with P(α) > 100 is required to nucleate an α-helix. wikipedia.orgdnastar.com In this pentapeptide, only Trp and Gln have P(α) values greater than 100. Furthermore, the presence of Proline, which has a P(α) of only 57, acts as a strong α-helix breaker due to its cyclic side chain that restricts the backbone dihedral angle φ and prevents the formation of the necessary hydrogen bonds. wikipedia.orgyoutube.com Therefore, it is highly improbable that this compound would adopt a stable α-helical conformation in solution.
For β-sheet formation, the algorithm requires a nucleation site of at least 3 residues in a 5-residue window with P(β) > 100. thegpm.org Tyr, Trp, Thr, and Gln all have P(β) values exceeding 100. However, the Proline residue has a very low P(β) of 55, which would disrupt the extended conformation required for a β-strand. While short segments might transiently sample β-strand-like conformations, the formation of a stable, extended β-sheet is unlikely for this short peptide.
Turn and Loop Conformations
Given the unlikelihood of stable α-helical or β-sheet structures, the most probable secondary structural element for this compound is a turn conformation. Turns are structures that reverse the direction of the polypeptide chain, with β-turns being the most common, involving four amino acid residues stabilized by a hydrogen bond. uwec.edu
The presence of Proline at the second position of the peptide strongly favors the formation of a β-turn. nih.gov Proline's rigid cyclic structure is ideally suited for the tight turn required, and it is frequently found in the second position (i+1) of β-turns in proteins. wikipedia.orguwec.edu The Chou-Fasman turn propensity, P(turn), for Proline is 152, the highest among all amino acids, reinforcing its role as a potent turn-former. thegpm.org The sequence Tyr-Pro-Trp-Thr is a candidate for a β-turn, with Proline inducing the necessary kink in the peptide backbone.
Three-Dimensional Structure Determination of this compound
Determining the precise three-dimensional (3D) structure of this compound would require sophisticated experimental techniques. The two primary methods for high-resolution structure determination of peptides are X-ray crystallography and solution NMR spectroscopy. mtoz-biolabs.com
X-ray Crystallography Studies of this compound
X-ray crystallography can provide an atomic-resolution picture of a molecule's 3D structure. The method requires the molecule to be grown into a highly ordered, single crystal. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be modeled.
A significant challenge for a short peptide like this compound is the crystallization process itself. Short, flexible peptides often possess multiple conformations and may not pack into the well-ordered lattice required for diffraction-quality crystals. If crystallization were successful, the resulting structure would provide a static, high-resolution snapshot of the peptide's conformation in the solid state.
Solution NMR Spectroscopy for this compound Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the 3D structure and dynamics of peptides in solution, an environment that more closely mimics physiological conditions. springernature.comspringernature.com For a peptide of this size, a suite of two-dimensional (2D) NMR experiments would be employed. youtube.com
The process would involve these key steps:
Resonance Assignment: Experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the proton signals and assign them to specific amino acid residues in the peptide sequence.
Distance Restraints: The Nuclear Overhauser Effect (NOE) is central to NMR structure determination. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment detects protons that are close in space (typically < 5-6 Å), regardless of their position in the primary sequence. youtube.comresearchgate.net The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the protons, providing crucial distance constraints.
Dihedral Angle Restraints: Information about the backbone dihedral angles (φ, ψ) can be obtained from scalar coupling constants (J-couplings) measured in high-resolution spectra.
Structure Calculation: The collected distance and dihedral angle restraints are used as input for computational algorithms that calculate an ensemble of 3D structures consistent with the experimental data. This ensemble represents the conformational flexibility of the peptide in solution. acs.org
Given the predicted flexibility and the high propensity for a turn structure, solution NMR would be the ideal method to characterize the conformational landscape of this compound. nih.gov
Influence of Solvent Environment on this compound Conformation
The surrounding solvent is a critical determinant of a peptide's conformational preferences, capable of stabilizing or destabilizing specific secondary structures through interactions with the peptide backbone and amino acid side chains. For this compound, a shift in solvent can be expected to induce significant conformational changes, transitioning between compact, folded states and more extended, random coil-like structures.
In aqueous solutions, the hydrophobic side chains of tyrosine and tryptophan will likely drive the peptide to adopt conformations that minimize their exposure to the polar solvent. This could lead to the formation of a hydrophobic core, with the aromatic rings of Tyr and Trp potentially engaging in π-π stacking interactions. The polar side chains of threonine and glutamine, along with the N- and C-termini, would preferentially orient themselves towards the solvent, forming hydrogen bonds with water molecules.
Conversely, in less polar, organic solvents such as methanol (B129727) or chloroform, the peptide is likely to expose its hydrophobic residues to the solvent while internalizing the more polar groups. This can favor the formation of intramolecular hydrogen bonds between the backbone amide and carbonyl groups, leading to the stabilization of secondary structures like β-turns and α-helices. The proline residue, particularly in the Tyr-Pro-Trp segment, is a strong promoter of β-turn formation.
Computational studies on similar peptides have demonstrated this solvent-dependent conformational plasticity. For instance, molecular dynamics simulations of peptides in different solvent environments consistently show a higher propensity for helical or compact structures in less polar solvents, and more extended or random coil conformations in water.
Expected Conformational Propensities of this compound in Different Solvents
| Solvent | Dielectric Constant | Expected Dominant Conformation(s) | Key Driving Interactions |
|---|---|---|---|
| Water | High (~80) | Extended/Random Coil, potential for localized turns | Hydrophobic effect (burial of Tyr and Trp), Hydrogen bonding with water |
| Methanol | Intermediate (~33) | β-turns, potentially helical segments | Intramolecular hydrogen bonding, reduced hydrophobic effect |
| Chloroform | Low (~5) | Stable β-turns and helical structures | Strong intramolecular hydrogen bonding |
Conformational Dynamics of this compound
The conformational landscape of this compound is not static; rather, the peptide is in a constant state of dynamic fluctuation, sampling a range of conformations around its energy minima. These dynamics are crucial for its interactions and biological activity. The presence of the proline residue is a key factor governing these dynamics due to the unique nature of its peptide bond.
Molecular dynamics simulations and NMR spectroscopy are powerful techniques for probing these conformational dynamics. For instance, NMR studies on peptides containing the Pro-Trp motif have revealed the presence of distinct conformational states corresponding to the cis and trans isomers of the prolyl peptide bond. The relative populations of these isomers can be influenced by factors such as pH and temperature.
Key Dynamic Features of this compound
| Dynamic Process | Affected Residues/Bonds | Consequence | Typical Timescale |
|---|---|---|---|
| cis-trans Isomerization | Tyr-Pro peptide bond | Major backbone rearrangement | Milliseconds to seconds |
| Side Chain Rotations | Tyr, Trp, Thr, Gln | Changes in local environment and interaction potential | Picoseconds to nanoseconds |
| Backbone Fluctuations | Entire peptide backbone | Sampling of different local conformations (e.g., turns, coils) | Nanoseconds to microseconds |
Biological Roles and Molecular Mechanisms of H Tyr Pro Trp Thr Gln Oh
Identification of Potential Biological Targets for H-Tyr-Pro-Trp-Thr-Gln-OH
The biological targets of this compound have not been extensively studied. However, based on the activities of peptides with similar sequences, several potential targets can be postulated. The presence of tyrosine, proline, and tryptophan residues suggests potential interactions with receptors and enzymes involved in neurological and physiological processes.
The aromatic residues, Tyrosine (Tyr) and Tryptophan (Trp), are known to be important for receptor recognition and binding through hydrophobic and aromatic interactions. wikipedia.orgkhanacademy.org The proline (Pro) residue introduces a kink in the peptide backbone, which can be critical for adopting the correct conformation for receptor binding. khanacademy.orgtechnologynetworks.com
Table 1: Potential Receptor Interactions Based on Structural Analogs
| Peptide Analog | Known Receptor Interaction | Implied Potential Target for this compound |
|---|
This table is illustrative and based on the activity of a structurally similar peptide, not direct evidence for this compound.
There is currently no direct evidence from enzyme modulation studies for this compound. The potential for this peptide to act as an enzyme modulator would depend on its ability to bind to the active or allosteric sites of specific enzymes. The amino acid composition, with its mix of aromatic (Tyr, Trp), polar (Thr, Gln), and unique structural (Pro) residues, provides a range of potential interactions. wikipedia.orgkhanacademy.org
Peptides can act as competitive or non-competitive inhibitors of enzymes. For example, they can mimic the natural substrate of an enzyme or bind to a regulatory site to alter its activity. Further research would be needed to screen this compound against a panel of enzymes to identify any potential inhibitory or activating effects.
The potential for this compound to modulate protein-protein interactions is an area that warrants investigation. The Tyr-Pro-Trp motif could serve as a recognition sequence for specific protein domains. Tryptophan, in particular, is often involved in mediating protein-protein interactions through its large, hydrophobic indole (B1671886) ring. khanacademy.org Proline-rich regions in proteins are also known to be involved in mediating interactions between proteins.
A study on a larger peptide containing the Tyr-Pro-Trp-Thr-Gln sequence, specifically (Val–Val-Tyr-Pro-Trp-Thr-Gln)2Azo peptide, investigated its anticonvulsant activity. researchgate.net This suggests that the core sequence might interact with proteins involved in neuronal excitability, potentially modulating protein-protein interactions within ion channels or receptor complexes.
Cellular Signaling Pathways Influenced by this compound
Given the lack of direct studies, the influence of this compound on cellular signaling pathways can only be inferred from the potential targets discussed above.
If this compound interacts with GPCRs, such as opioid receptors, it could modulate various intracellular signaling cascades. GPCR activation typically leads to the activation of heterotrimeric G proteins, which in turn can regulate the activity of enzymes like adenylyl cyclase or phospholipase C. This would subsequently affect the levels of second messengers and activate downstream protein kinases.
The presence of a tyrosine residue also raises the possibility of involvement in signaling pathways regulated by tyrosine kinases. khanacademy.org While the peptide itself is unlikely to be a kinase, it could potentially modulate the activity of tyrosine kinases or phosphatases by binding to regulatory domains.
The activation of GPCRs by a ligand can lead to changes in the concentration of intracellular second messengers.
Table 2: Potential Second Messenger Systems Modulated by this compound
| Potential Receptor Target (based on analogs) | Coupled G-Protein | Effector Enzyme | Second Messenger | Potential Cellular Response |
|---|
This table outlines a potential signaling pathway based on the known mechanisms of opioid receptors, a possible target for peptides containing the Tyr-Pro-Trp motif.
Table of Compound Names
| Abbreviation | Full Name |
| This compound | Tyrosyl-prolyl-tryptophyl-threonyl-glutamine |
| Tyr | Tyrosine |
| Pro | Proline |
| Trp | Tryptophan |
| Thr | Threonine |
| Gln | Glutamine |
| cAMP | Cyclic adenosine monophosphate |
Molecular Mechanisms of this compound Action in in vitro and Model Systems
The molecular actions of this compound are hypothesized to be similar to those of hemorphins, which are known to exert their effects through various signaling pathways. Hemorphins are considered "atypical" opioid peptides that can influence a range of physiological processes. mdpi.com
The influence of this compound on gene expression is likely mediated through its interaction with cellular receptors, which can trigger downstream signaling cascades that culminate in the modulation of transcription factors. Hemorphins have been shown to affect the expression of genes involved in immune responses and cell growth. mdpi.comnih.gov For instance, they can modulate the biosynthesis of interleukin-2 (IL-2) and the expression of its receptor in lymphocytes. mdpi.comnih.gov This suggests that this compound could potentially play a role in regulating the expression of genes critical for immune cell communication and function. Furthermore, the activation of opioid receptors by hemorphins can lead to the regulation of genes involved in neuronal function and pain perception. nih.govmdpi.com
Table 1: Potential Gene Targets for this compound Based on Hemorphin Activity
| Gene Target | Associated Function | Potential Effect of this compound |
| Interleukin-2 (IL-2) | T-cell proliferation and differentiation | Modulation of gene expression |
| IL-2 Receptor | Immune response regulation | Modulation of gene expression |
| Prodynorphin | Opioid peptide precursor | Regulation of expression in neuronal cells |
| c-Fos | Transcription factor, cell proliferation | Induction of expression |
The effect of this compound on protein synthesis and degradation is likely intertwined with its influence on cell signaling pathways. Activation of receptors by peptides can initiate signaling through pathways such as the MAPK/ERK and PI3K/Akt pathways, which are central regulators of protein synthesis and cell survival. mdpi.com For example, the interaction of gluten exorphins, which also have opioid activity, with the δ-opioid receptor has been shown to promote cell proliferation through the activation of these mitogenic and pro-survival pathways. mdpi.com This suggests that this compound, through similar receptor interactions, could influence the translational machinery and protein turnover rates. The generation of hemorphins themselves is a result of the proteolytic degradation of the hemoglobin beta chain by enzymes like pepsin and cathepsin D. mdpi.comnih.gov This highlights the importance of protein degradation pathways in the lifecycle of this class of peptides.
Research on analogues of this compound, such as VV-hemorphin-5, has revealed significant effects on neuronal activity, particularly in the context of seizure modulation. nih.govnih.gov These peptides have demonstrated anticonvulsant properties in various animal models, suggesting an ability to modulate neuronal excitability. nih.govnih.gov The proposed mechanism for this action involves the blockade of voltage-gated sodium channels, which would in turn inhibit excessive neuronal firing. researchgate.net
Opioid peptides, in general, have been shown to have a complex role in cell proliferation. researchgate.net Some studies indicate that they can inhibit cell proliferation in both normal and tumor cell lines. nih.gov For example, valorphin, which has the sequence Val-Val-Tyr-Pro-Trp-Thr-Gln, reversibly inhibits cell proliferation. nih.gov Conversely, some opioid receptor agonists have been found to promote the proliferation of certain cell types. researchgate.net This suggests that the effect of this compound on cell proliferation and apoptosis could be cell-type specific and dependent on the receptor subtypes expressed. Hemorphins have been noted to suppress the proliferation of tumor cells. semanticscholar.org
Table 2: Investigated Biological Activities of VV-hemorphin-5 and its Analogues
| Biological Activity | Model System | Observed Effect | Potential Mechanism |
| Anticonvulsant | 6-Hz seizure test (mice) | Suppression of psychomotor seizures | Blockade of voltage-gated sodium channels, Kappa opioid receptor binding |
| Anticonvulsant | Maximal electroshock test (mice) | Suppression of tonic seizures | Blockade of voltage-gated sodium channels, Kappa opioid receptor binding |
| Antinociceptive | Formalin-induced pain model (mice) | Reduction in pain response | Interaction with opioid receptors |
| Cell Proliferation | Tumor and normal cell lines | Reversible inhibition | Not fully elucidated |
Investigations into Post-Translational Modifications of this compound (if applicable)
While specific post-translational modifications (PTMs) of this compound have not been documented, its amino acid composition suggests several possibilities for such modifications. The presence of a tyrosine residue allows for potential phosphorylation, a key mechanism for regulating the activity of many peptides and proteins. The threonine residue also contains a hydroxyl group that can be a site for phosphorylation or glycosylation. The glutamine residue could potentially undergo deamidation. These modifications can significantly alter the peptide's structure, stability, and biological activity. youtube.com
Biosynthetic Pathways and Precursor Analysis of this compound (if naturally occurring)
This compound, as a member of the hemorphin family, is believed to be of natural origin. Hemorphins are produced through the enzymatic degradation of the beta-chain of hemoglobin. mdpi.comnih.govnih.gov This proteolytic processing can be carried out by various enzymes, including pepsin, cathepsin D, and other lysosomal proteases. mdpi.comnih.gov The specific cleavage of the hemoglobin precursor protein releases a variety of hemorphin peptides of different lengths. The core sequence Tyr-Pro-Trp-Thr is a defining feature of this family. nih.govsemanticscholar.org The heptapeptide (B1575542) VV-hemorphin-5 (Val-Val-Tyr-Pro-Trp-Thr-Gln) is a well-characterized hemorphin that contains the entire sequence of this compound, suggesting that the latter could be a further degradation product or a primary product of a specific proteolytic event. nih.gov
Structure Activity Relationship Sar Studies of H Tyr Pro Trp Thr Gln Oh and Its Analogs
Design Principles for H-Tyr-Pro-Trp-Thr-Gln-OH Analogs
The design of analogs for this compound is guided by several established principles aimed at probing and enhancing its interaction with its biological target. These strategies include modifying the side chains to understand their role in binding, altering the peptide's length to identify the core active sequence, and changing the stereochemistry to improve stability and influence conformation.
One of the most powerful techniques in SAR studies is systematic amino acid substitution. Alanine (B10760859) scanning, in particular, is a widely used method where each amino acid residue in the peptide is systematically replaced with alanine. nih.gov Alanine is chosen because its small, non-functional methyl side chain removes the specific contribution of the original residue's side chain without significantly altering the peptide's backbone conformation. A significant drop in biological activity upon substitution indicates that the original residue is critical for function. researchgate.net
Applying this to this compound, an alanine scan would reveal the following:
Tyr¹ to Ala: This substitution would probe the importance of the N-terminal aromatic phenol (B47542) group. A loss of activity would suggest its involvement in hydrogen bonding or aromatic interactions with the target receptor.
Pro² to Ala: Proline introduces a rigid kink in the peptide backbone, restricting its conformational flexibility. nih.gov Replacing it with alanine would test the hypothesis that this specific conformation is necessary for biological activity. manchester.ac.uk
Trp³ to Ala: The large, hydrophobic, and aromatic indole (B1671886) side chain of tryptophan is often a key player in peptide-protein interactions. cambridge.org Its replacement would likely lead to a significant loss of activity if it serves as a critical binding anchor.
Thr⁴ to Ala: This substitution removes the hydroxyl group of threonine, which can act as a hydrogen bond donor or acceptor. This helps determine if such an interaction is essential for binding.
Gln⁵ to Ala: Replacing the C-terminal glutamine would test the role of its amide side chain, which may be involved in specific hydrogen bonding interactions.
The results of such a scan provide a functional map of the peptide, identifying the key "hotspot" residues essential for its activity.
| Analog | Substitution | Side Chain Removed | Hypothesized Role Investigated |
|---|---|---|---|
| [Ala¹]-Peptide | Tyr → Ala | Phenol | Aromatic interactions, H-bonding at N-terminus |
| [Ala²]-Peptide | Pro → Ala | Pyrrolidine Ring | Backbone rigidity and conformation |
| [Ala³]-Peptide | Trp → Ala | Indole | Hydrophobic/aromatic binding anchor |
| [Ala⁴]-Peptide | Thr → Ala | Hydroxyl | Hydrogen bonding |
| [Ala⁵]-Peptide | Gln → Ala | Carboxamide | Hydrogen bonding at C-terminus |
Truncation studies involve systematically shortening the peptide from either the N- or C-terminus to identify the minimal sequence required for activity. proteogenix.science This approach is valuable for simplifying the peptide, which can reduce the cost of synthesis and potentially improve pharmacokinetic properties. doi.org For this compound, a series of truncated analogs would be synthesized and tested. Loss of activity upon removal of a residue indicates its necessity for the pharmacophore. Conversely, extension studies, where amino acids are added to either end, can explore the possibility of engaging additional binding pockets in the target receptor to enhance activity or selectivity.
| Analog Name | Sequence | Modification |
|---|---|---|
| Parent Peptide | This compound | Full Length |
| N-Terminal Truncation 1 | H-Pro-Trp-Thr-Gln-OH | Des-Tyr¹ |
| N-Terminal Truncation 2 | H-Trp-Thr-Gln-OH | Des-Tyr¹, Pro² |
| C-Terminal Truncation 1 | H-Tyr-Pro-Trp-Thr-OH | Des-Gln⁵ |
| C-Terminal Truncation 2 | H-Tyr-Pro-Trp-OH | Des-Thr⁴, Gln⁵ |
Natural peptides are composed of L-amino acids, making them susceptible to degradation by proteases in the body. A key strategy to enhance peptide stability is the introduction of D-amino acids, which are the non-natural mirror images of their L-counterparts. oup.com Peptides containing D-amino acids are highly resistant to enzymatic cleavage, which can significantly prolong their biological half-life. nih.govbiorxiv.org
The effects of D-amino acid substitution are position-dependent:
Internal Substitution: Replacing an internal residue like L-Pro or L-Trp with its D-isomer can have a more profound impact on the backbone structure. Such a change can disrupt essential secondary structures or introduce new turns, which may either abolish or, in some cases, enhance activity by locking the peptide into a more favorable binding conformation. researchgate.net
Introduction of Non-Natural Amino Acids into this compound Sequence
Beyond simple D-amino acid substitutions, the incorporation of a vast array of other non-natural amino acids can provide more nuanced insights into SAR and introduce novel properties. springernature.comnih.gov This strategy allows for fine-tuning of steric, electronic, and hydrogen-bonding characteristics.
For the this compound sequence, several modifications could be envisioned:
At the Tyr¹ position: Replacing Tyrosine with O-Methyl-L-tyrosine would eliminate the hydrogen-bond donating ability of the hydroxyl group while retaining its size and hydrogen-bond accepting potential. This helps to dissect the precise nature of its interaction with a receptor. nih.gov
At the Pro² position: Substitution with modified prolines, such as 4-fluoro-L-proline, can systematically alter the ring pucker conformation and the cis-trans isomerization of the Tyr-Pro peptide bond, providing powerful tools to probe the required backbone geometry. nih.govmdpi.com
At the Trp³ position: Analogs with modified indole rings, such as 5-fluoro-tryptophan, can be used to modulate the electronic properties of the aromatic system and investigate the potential role of cation-π interactions.
Cyclization and Stapling Strategies for this compound Analogs
Linear peptides like this compound are often conformationally flexible, which can lead to a high entropic penalty upon binding to a receptor, resulting in lower affinity. Furthermore, they are susceptible to degradation by exopeptidases at their free N- and C-termini. nih.gov Cyclization is a strategy that addresses both issues by covalently linking different parts of the peptide to create a more rigid, macrocyclic structure. nih.govuni-kiel.de Potential strategies include head-to-tail cyclization or side-chain-to-side-chain cyclization.
A related, more advanced technique is "peptide stapling." This method involves introducing two non-natural amino acids with reactive side chains (e.g., those containing alkenes) at specific positions within the peptide, which are then covalently linked through a ring-closing metathesis reaction. nih.govwikipedia.org This "staple" acts as a brace, locking the peptide into a specific secondary structure, typically an α-helix. explorationpub.comcpcscientific.com This pre-organization of the peptide into its bioactive shape can dramatically increase target affinity, proteolytic resistance, and cell permeability. explorationpub.comcpcscientific.com While this pentapeptide is short, the principle could be applied if it were identified as the core recognition sequence within a larger helical peptide.
Rational Design of Potent and Selective this compound Mimetics
The ultimate goal of SAR studies is the rational design of peptidomimetics—molecules that mimic the essential features of the parent peptide but possess improved drug-like properties. americanpharmaceuticalreview.comnih.gov The design process is a hierarchical approach that integrates the information gathered from the studies described above. benthamscience.com
Identify the Pharmacophore: Alanine scanning and truncation studies reveal the minimum active sequence and the key amino acid side chains responsible for biological activity.
Determine the Bioactive Conformation: Stereochemical and non-natural amino acid substitutions, along with conformational analysis, help to elucidate the three-dimensional structure the peptide adopts when it binds to its target.
Introduce Constraints: Cyclization and stapling strategies are employed to lock the peptide into this bioactive conformation, thereby enhancing its potency and stability. nih.gov
Develop Peptidomimetics: In the final step, the peptide backbone can be replaced with non-peptidic scaffolds that are designed to present the critical side chains in the correct spatial orientation for receptor binding. This leads to the development of small-molecule drugs with superior oral bioavailability and metabolic stability. rsc.org
Through this systematic and iterative process of design, synthesis, and biological evaluation, the initial lead peptide this compound can be transformed into highly potent and selective therapeutic agents.
Pharmacophore Modeling Based on this compound Structure
Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.comresearchgate.net For a peptide like this compound, a pharmacophore model helps to distill its complex structure into a simpler representation of key interaction points required for binding to its target receptors, such as opioid receptors. nih.govnih.gov This model serves as a valuable template for designing new, potentially more potent or selective analogs. mdpi.com
The development of a pharmacophore model for this compound is based on the functional groups of its constituent amino acids and their spatial orientation. The core tetrapeptide sequence Tyr-Pro-Trp-Thr (YPWT) is a common motif in many hemorphins and is critical for their activity. nih.gov
Key Pharmacophoric Features:
A hypothetical pharmacophore model for this compound would include the following features derived from its amino acid sequence:
N-Terminal Tyrosine (Tyr): This residue is a cornerstone for many opioid peptides. nih.govlboro.ac.uk Its key features include a phenolic hydroxyl group, which can act as a hydrogen bond donor and acceptor, and an aromatic ring that can engage in hydrophobic or π-π stacking interactions. The protonated N-terminal amino group is also a critical feature, often forming an ionic interaction within the receptor binding pocket. lboro.ac.uk
Proline (Pro): The rigid, cyclic structure of proline introduces a significant conformational constraint, forcing a "kink" in the peptide backbone. This structural feature is crucial for orienting the adjacent residues (Tyr and Trp) into a specific three-dimensional arrangement favorable for receptor binding. mdpi.com
Tryptophan (Trp): The large indole ring of tryptophan provides a significant hydrophobic/aromatic feature, which is often involved in key interactions with the receptor. The N-H group of the indole ring can also serve as a hydrogen bond donor. nih.gov
Threonine (Thr): The hydroxyl group on threonine's side chain can participate in hydrogen bonding as both a donor and an acceptor.
C-Terminal Glutamine (Gln): The side-chain amide of glutamine is a key functional group, capable of acting as both a hydrogen bond donor and acceptor. SAR studies on related hemorphins have shown that modifications at this position can significantly alter biological activity, highlighting its importance. mdpi.com For instance, replacing glutamine with residues like 2,3-diaminopropanoic acid (Dap) has been shown to produce potent analgesic effects in VV-hemorphin-5 analogs. mdpi.com
The table below summarizes the potential pharmacophoric features contributed by each component of the this compound peptide.
| Component | Amino Acid | Key Functional Group(s) | Potential Pharmacophoric Feature(s) |
| Position 1 | Tyrosine (Tyr) | Phenolic Hydroxyl, Aromatic Ring | Hydrogen Bond Donor/Acceptor, Aromatic/Hydrophobic |
| Position 2 | Proline (Pro) | Pyrrolidine Ring | Conformational Constraint (Spatial Feature) |
| Position 3 | Tryptophan (Trp) | Indole Ring | Aromatic/Hydrophobic, Hydrogen Bond Donor |
| Position 4 | Threonine (Thr) | Hydroxyl Group | Hydrogen Bond Donor/Acceptor |
| Position 5 | Glutamine (Gln) | Side-Chain Amide | Hydrogen Bond Donor/Acceptor |
| N-Terminus | H- | α-Amino Group | Positive Ionizable, Hydrogen Bond Donor |
| C-Terminus | -OH | α-Carboxyl Group | Negative Ionizable, Hydrogen Bond Acceptor/Donor |
This model, featuring a precise spatial arrangement of aromatic, hydrophobic, and hydrogen-bonding sites, can be refined using SAR data from analogs. For example, comparing the activity of this compound with analogs like VV-hemorphin-5 (Val-Val-Tyr-Pro-Trp-Thr-Gln) helps elucidate the role of N-terminal extensions on receptor affinity and selectivity. nih.govnih.gov Computational docking studies of such analogs into models of opioid receptors can further validate and refine the pharmacophore, providing a deeper understanding of the molecular interactions that govern the peptide's biological function. mdpi.com
Metabolism, Stability, and Degradation of H Tyr Pro Trp Thr Gln Oh
Enzymatic Degradation Pathways of H-Tyr-Pro-Trp-Thr-Gln-OH
The enzymatic degradation of this compound is a critical determinant of its half-life and bioavailability. As a peptide, it is susceptible to cleavage by a variety of proteases.
The susceptibility of this compound to various proteases is dictated by its amino acid sequence. The presence of specific residues makes it a target for several classes of peptidases. For instance, the tyrosine at the N-terminus and the tryptophan residue are recognition sites for chymotrypsin-like enzymes, while the proline residue can influence cleavage by specific prolyl peptidases.
A hypothetical protease susceptibility profile for this compound is presented in Table 1. This table illustrates potential cleavage sites based on the known specificities of common proteases.
Table 1: Predicted Protease Susceptibility Profile of this compound This table is illustrative and based on general protease specificities. Actual cleavage efficiency may vary.
| Potential Cleavage Site | Enzyme Class | Predicted Susceptibility |
|---|---|---|
| Tyr-Pro | Aminopeptidases | Moderate |
| Pro-Trp | Prolyl Endopeptidases | High |
| Trp-Thr | Chymotrypsin-like | High |
Research into the metabolism of hemorphins, a class of peptides to which this compound is structurally related, has identified several key peptidases. These enzymes are likely involved in the degradation of the target compound as well.
Dipeptidyl Peptidase IV (DPP-IV): This enzyme is known to cleave dipeptides from the N-terminus of peptides, particularly where the second residue is proline. aginganddisease.org Therefore, DPP-IV is a strong candidate for the cleavage of the Tyr-Pro bond in this compound.
Prolyl Oligopeptidase (POP): POP is an endopeptidase that cleaves peptide bonds on the carboxyl side of proline residues. encyclopedia.pub This makes the Pro-Trp bond a likely target for POP-mediated degradation.
Chymotrypsin and Trypsin-like Serine Proteases: These digestive enzymes, also present in various tissues, exhibit specificity for aromatic (like Tyr and Trp) and basic amino acid residues, respectively. nih.gov Chymotrypsin, in particular, would be expected to cleave the Trp-Thr bond.
Cathepsins: These are lysosomal proteases that can degrade peptides. researchgate.net Cathepsin D, for instance, has been implicated in the processing of hemoglobin to release hemorphins and could also be involved in their subsequent degradation. researchgate.net
Pancreatic Elastase: This enzyme has also been shown to be involved in the release of certain hemorphins. nih.gov
Chemical Stability of this compound Under Relevant Conditions
The chemical stability of this compound is influenced by several factors, including pH, temperature, and the presence of oxidative agents.
The stability of peptides is often pH-dependent due to the acid-base properties of the terminal groups and the side chains of the amino acid residues. researchgate.net Both acidic and alkaline conditions can catalyze the hydrolysis of peptide bonds. researchgate.netrsc.org
Studies on peptide degradation show that the rate of hydrolysis is generally lowest in the pH range of 4 to 6. researchgate.net At lower pH values, acid-catalyzed hydrolysis of the peptide backbone can occur. Conversely, at higher pH values, base-catalyzed hydrolysis becomes more prominent. The glutamine residue at the C-terminus can also undergo deamidation, a reaction that is often accelerated at neutral to alkaline pH.
Table 2: Representative pH Stability Profile for a Pentapeptide This table provides a general representation of peptide stability as a function of pH. Specific degradation rates for this compound would require experimental determination.
| pH | Condition | Relative Degradation Rate | Primary Degradation Pathway |
|---|---|---|---|
| 2 | Highly Acidic | High | Peptide bond hydrolysis |
| 4 | Mildly Acidic | Low | Minimal degradation |
| 7 | Neutral | Moderate | Deamidation of Gln, some hydrolysis |
Elevated temperatures can significantly accelerate the degradation of peptides by providing the activation energy needed for hydrolytic and other degradation reactions. researchgate.netresearchgate.net The rate of degradation typically follows first-order kinetics with respect to the peptide concentration.
The stability of this compound at various temperatures would be expected to decrease as the temperature increases. This is a critical consideration for the storage and handling of the compound.
Table 3: Illustrative Temperature Stability of a Peptide in Solution This table illustrates the general effect of temperature on peptide stability. Actual stability is dependent on factors like pH and buffer composition.
| Temperature (°C) | Expected Stability | Comments |
|---|---|---|
| 4 | High | Recommended for short-term storage. |
| 25 | Moderate | Gradual degradation may occur over time. |
| 37 | Low | Significant degradation expected over hours to days. |
The presence of certain amino acid residues in this compound makes it susceptible to oxidative degradation. The tryptophan and tyrosine residues are particularly prone to oxidation. googleapis.com
The indole (B1671886) ring of tryptophan can be oxidized by reactive oxygen species (ROS) to form various products, including N-formylkynurenine and kynurenine. googleapis.com This modification can significantly alter the peptide's structure and biological activity. Similarly, the phenolic side chain of tyrosine can be oxidized to form dityrosine (B1219331) cross-links or other oxidized species. nih.gov
Factors that can promote oxidation include exposure to light, the presence of metal ions, and the use of oxidizing agents. mdpi.com
Strategies to Enhance Metabolic Stability of this compound
The inherent susceptibility of peptides like this compound to enzymatic degradation by proteases and peptidases in the body presents a significant hurdle for their development as therapeutic agents. To overcome this, several chemical modification strategies have been developed to protect the peptide structure from enzymatic attack, thereby enhancing its stability and prolonging its half-life. These strategies primarily involve modifications at the peptide's termini, alterations to its backbone structure, and the incorporation of non-natural amino acids.
N-terminal and C-terminal Modifications
The N-terminus (tyrosine) and C-terminus (glutamine) of this compound are particularly vulnerable to degradation by aminopeptidases and carboxypeptidases, respectively. Modifying these ends is a common and effective strategy to block the action of these exopeptidases.
N-terminal modifications often involve the addition of a small chemical group, a process known as N-acylation. For instance, acetylation (the addition of an acetyl group) can prevent recognition by aminopeptidases. Another strategy is PEGylation, the attachment of a polyethylene (B3416737) glycol (PEG) chain. This not only provides steric hindrance against enzymatic attack but can also improve the peptide's solubility and reduce renal clearance, leading to a significantly extended circulation time.
C-terminal modifications typically involve amidation, where the C-terminal carboxylic acid group (-COOH) is converted to a primary amide (-CONH2). This change neutralizes the negative charge and mimics the structure of many naturally occurring peptide hormones, making the peptide less susceptible to carboxypeptidases.
| Modification Type | Example | Rationale |
| N-terminal | Acetylation | Blocks recognition and cleavage by aminopeptidases. |
| N-terminal | PEGylation | Provides steric hindrance against proteases and reduces renal clearance. |
| C-terminal | Amidation | Prevents hydrolysis by carboxypeptidases by removing the carboxyl group. |
Backbone Modifications
While terminal modifications protect the peptide from exopeptidases, the internal peptide bonds remain susceptible to endopeptidases. To address this, the peptide backbone itself can be altered. These modifications aim to replace the scissile amide bond with a more stable isostere that mimics the bond's stereochemistry but resists enzymatic cleavage.
D-Amino Acid Incorporations (Racemization considerations)
Proteases are highly stereospecific enzymes, meaning they primarily recognize and cleave peptide bonds between L-amino acids, the natural form of amino acids in proteins. Strategically replacing one or more of these L-amino acids in the this compound sequence with their non-natural D-isomers can render the peptide resistant to proteolysis.
The choice of which L-amino acid to substitute is critical. Often, the substitution is made at a position known to be a primary cleavage site for a particular protease. For instance, if a trypsin-like enzyme is responsible for degradation, replacing the amino acid at the cleavage site with its D-enantiomer can effectively halt the degradation process.
A key consideration during the synthesis of peptides containing D-amino acids is the potential for racemization , the process where an L-amino acid can convert to a mixture of L- and D-isomers, particularly under harsh chemical conditions. Careful selection of coupling reagents and reaction conditions during solid-phase peptide synthesis is essential to minimize this side reaction and ensure the stereochemical purity of the final peptide.
Half-life Determination in in vitro Biological Matrices (e.g., plasma, cell lysates)
To evaluate the effectiveness of the aforementioned stability-enhancing strategies, it is essential to determine the peptide's half-life (t1/2) in relevant biological environments. This is typically done through in vitro experiments using biological matrices such as blood plasma, serum, or cell lysates, which contain a complex mixture of metabolic enzymes.
The experimental procedure involves incubating this compound or its modified analogs in the biological matrix at a physiological temperature (e.g., 37°C). At various time points, aliquots of the mixture are taken, and the enzymatic activity is quenched, often by adding an acid or an organic solvent. The concentration of the remaining intact peptide is then quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
The half-life is then calculated by plotting the natural logarithm of the peptide concentration against time. The slope of the resulting line is used to determine the degradation rate constant (k), and the half-life is calculated using the formula: t1/2 = 0.693 / k. These in vitro experiments provide valuable data for comparing the stability of different peptide analogs and for selecting the most promising candidates for further development.
| Biological Matrix | Purpose | Typical Findings |
| Human Plasma | Simulates the stability of the peptide in systemic circulation. | Unmodified peptides often have a half-life of minutes. |
| Human Serum | Similar to plasma but lacks clotting factors; used to assess stability. | Results are generally comparable to plasma stability assays. |
| Cell Lysates | Represents the intracellular environment to assess stability against cytosolic proteases. | Provides insight into the peptide's stability if it is intended to act on an intracellular target. |
Interactions of H Tyr Pro Trp Thr Gln Oh with Other Biomolecules and Systems
Binding Kinetics and Thermodynamics with Target Receptors/Proteins
Direct experimental data on the binding kinetics and thermodynamics of H-Tyr-Pro-Trp-Thr-Gln-OH with specific receptors or proteins are not available in the current scientific literature. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are pivotal for elucidating these parameters for peptide-protein interactions.
No SPR studies have been published specifically for the peptide this compound. SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing data on association and dissociation rate constants (k_a and k_d) and the equilibrium dissociation constant (K_D) escholarship.orgnih.gov. Studies on other peptides highlight the utility of SPR in characterizing peptide-antibody interactions and screening for binding partners escholarship.orguci.edu. For instance, SPR has been used to determine the binding constants of epitope-antibody interactions by immobilizing peptide arrays on a sensor chip uci.edu.
Similarly, there are no published ITC studies for this compound. ITC directly measures the heat change that occurs upon binding of a ligand (in this case, the peptide) to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) in a single experiment cam.ac.ukresearchgate.netwur.nl. Such data is crucial for understanding the driving forces behind the binding event. For example, ITC has been used to reveal the binding constants of peptides to SH2 domains researchgate.net.
Membrane Interactions and Permeability Studies of this compound
Specific membrane interaction and permeability data for this compound are not documented. However, the amino acid composition of the peptide, particularly the presence of Tyrosine, Proline, and Tryptophan, suggests potential for membrane interaction.
Tryptophan residues are known to play a significant role in the interactions of peptides with lipid membranes, often anchoring the peptide at the membrane interface. cambridge.orgnih.gov The indole (B1671886) side chain of tryptophan has a preference for the interfacial region of the lipid bilayer. nih.gov The presence of Tyrosine, another aromatic amino acid, can also contribute to membrane interactions. mdpi.com Proline's unique cyclic structure can induce kinks in the peptide backbone, which may influence its orientation and interaction with the membrane surface. mdpi.com Peptides containing hydrophobic and aromatic residues can interact with the phospholipid bilayer, potentially leading to membrane permeabilization or cellular uptake. mdpi.comnih.gov The efficiency of cellular uptake for some peptides has been directly correlated with the number and position of tryptophan residues. nih.gov
Interaction with Nucleic Acids (if relevant to the specific peptide or related research)
There is no direct evidence of this compound interacting with nucleic acids. However, the presence of aromatic amino acids like Tryptophan and Tyrosine, along with the amide-containing Glutamine, suggests that such interactions are theoretically possible.
Aromatic amino acid residues can engage in stacking interactions with the bases of nucleic acids. nih.govnih.gov Peptides containing Tyrosine and Tryptophan have been shown to stabilize DNA against thermal denaturation, suggesting a direct interaction. nih.govnih.gov The side chains of these amino acids, possessing both a conjugated π-electron system and an electron donor atom, are thought to be crucial for this stabilization. nih.govnih.gov Furthermore, the amide-containing side chain of Glutamine can form hydrogen bonds with nucleic acid bases, potentially contributing to binding specificity. researchgate.net Cationic peptides, in general, can interact with the negatively charged phosphate (B84403) backbone of RNA, leading to mutual stabilization. nih.gov
Modulatory Effects on Cellular Processes in in vitro Models
Specific studies on the modulatory effects of this compound on cellular processes are absent from the literature.
Cellular Differentiation Studies
There are no available research findings that describe the effects of this compound on the process of cellular differentiation. Consequently, no data can be presented regarding its influence on cell lineage commitment, maturation, or the expression of differentiation markers in any cell type.
Immunogenicity Considerations in Peptide Design and Development
Similarly, the immunogenic potential of this compound remains uncharacterized in the scientific literature. There are no studies that have assessed its capacity to elicit an immune response, either in computational models, in vitro assays, or in vivo systems. Therefore, considerations regarding its antigenicity, potential for inducing antibody formation, or T-cell activation are purely speculative at this time.
Computational and Theoretical Studies on H Tyr Pro Trp Thr Gln Oh
Molecular Docking Simulations of H-Tyr-Pro-Trp-Thr-Gln-OH with Identified Receptors/Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound (also denoted as YPWTQ), docking simulations have been instrumental in identifying its binding modes and affinities with key biological targets, primarily Dipeptidyl Peptidase IV (DPP-IV) and Xanthine Oxidase (XO).
Studies have shown that YPWTQ can effectively bind to the active site of DPP-IV, an enzyme implicated in glucose metabolism. Docking analyses have calculated favorable binding energies, indicating a strong and stable interaction. For instance, one study reported a binding energy of -9.1 kcal/mol for the YPWTQ and DPP-IV complex. Another computational study calculated a binding affinity of -10.76 kcal/mol. The simulations revealed that the stability of this complex is maintained through a network of hydrogen bonds and hydrophobic interactions with key residues in the enzyme's active site, such as Glu206, Arg358, Tyr547, and His740.
Similarly, molecular docking has been employed to understand the interaction between YPWTQ and Xanthine Oxidase, an enzyme involved in hyperuricemia. These studies revealed that the tyrosine residue of the peptide plays a significant role in its inhibitory activity, forming hydrogen bonds and Pi-Sigma interactions with residues Thr1010 and His875 within the XO active site.
| Target Enzyme | Peptide Sequence | Calculated Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Dipeptidyl Peptidase IV (DPP-IV) | This compound (YPWTQ) | -10.76 | Glu206, Arg358, Tyr547, His740 | |
| Dipeptidyl Peptidase IV (DPP-IV) | This compound (YPWTQ) | -9.1 | Not specified | |
| Xanthine Oxidase (XO) | This compound (YPWTQ) | Not specified | Thr1010, His875 |
Molecular Dynamics (MD) Simulations of this compound Conformations and Interactions
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and complexes over time. For this compound, MD simulations have been used to assess the conformational stability of the peptide and the persistence of its interactions with target receptors identified through docking.
In studies involving the YPWTQ peptide and the DPP-IV enzyme, extensive MD simulations, running for as long as 500 nanoseconds, have been conducted. The results of these simulations confirmed that the binding pose predicted by molecular docking is stable and that the crucial interactions with the active site residues are sustained throughout the simulation period. This dynamic stability is a key indicator of the peptide's potential as an effective inhibitor. The simulations elucidate the flexibility of the peptide in the binding pocket and the role of water molecules in mediating the interaction, providing a more detailed picture than static docking models can offer.
Quantum Chemical Calculations for this compound Electronic Properties
Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. For peptides like this compound, these methods can shed light on properties such as charge distribution, molecular orbital energies, and spectroscopic characteristics.
The aromatic residues Tyrosine (Tyr) and Tryptophan (Trp) in the peptide's sequence are key to its electronic properties. It is known that these amino acid residues possess intrinsic fluorescence. Theoretical studies on closely related peptide motifs suggest the potential for Förster Resonance Energy Transfer (FRET), where energy absorbed by the Tyr residue can be non-radiatively transferred to the Trp residue. This property is dependent on the distance and orientation between the two residues, which is influenced by the proline-induced turn in the peptide backbone. Such electronic characteristics are not only fundamental to the molecule's identity but can also be exploited in the development of fluorescent probes to study its binding and mechanism of action.
De Novo Peptide Design Based on this compound Scaffold
The native sequence of this compound serves as a valuable scaffold for the design of new peptide analogues with improved stability, affinity, or biological activity. This involves the strategic modification of the original peptide, such as amino acid substitution, N- or C-terminal modification, or the incorporation of unnatural amino acids.
Predictive Modeling of this compound Bioactivity (e.g., QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For peptides derived from hemorphin sequences, including this compound, QSAR models are valuable for predicting the bioactivity of newly designed analogues without the need for immediate synthesis and testing.
While specific QSAR models developed exclusively for this compound are not widely reported, the methodology is frequently applied to families of bioactive peptides to understand how factors like amino acid composition, sequence, and physicochemical properties influence their inhibitory potential against enzymes like Angiotensin-Converting Enzyme (ACE). By building a QSAR model based on a training set of hemorphin analogues with known activities, it is possible to predict the activity of new, untested sequences. This predictive capability significantly accelerates the drug discovery process, allowing for the high-throughput screening of virtual peptide libraries and the prioritization of the most promising candidates for further experimental validation.
Potential Research Applications and Future Directions for H Tyr Pro Trp Thr Gln Oh
Exploration of H-Tyr-Pro-Trp-Thr-Gln-OH as a Research Tool
The unique structure and biological activity of this compound make it a valuable tool for fundamental research in pharmacology and cell biology.
This compound and other hemorphins have been identified as ligands for opioid receptors, albeit with lower affinity than classical opioid peptides. They exhibit binding to μ, δ, and κ opioid receptors. This characteristic allows for their use as molecular probes to investigate the structure, function, and pharmacology of these receptors. By studying the binding kinetics and conformational changes induced by this compound, researchers can gain insights into the subtle differences in ligand recognition between opioid receptor subtypes. Furthermore, hemorphins have been shown to interact with other enzymes and receptors, including angiotensin-converting enzyme (ACE) and insulin-regulated aminopeptidase (B13392206) (IRAP). This suggests a broader utility for this compound as a probe to characterize the active sites and allosteric regulatory sites of these important enzymes.
The interaction of this compound with its target receptors and enzymes initiates downstream cellular signaling cascades. As a research tool, this peptide can be employed to selectively modulate these pathways to understand their roles in various cellular processes. For instance, by activating opioid receptors, this compound can be used to study the downstream effects on adenylyl cyclase activity, ion channel function, and mitogen-activated protein kinase (MAPK) signaling. This allows for a detailed dissection of the signaling mechanisms underlying pain perception, mood regulation, and other physiological functions governed by the opioid system.
Design of this compound Analogs with Enhanced in vitro Potency and Selectivity
To improve the therapeutic potential and research utility of this compound, numerous analogs have been synthesized and evaluated. The primary goals of these modifications are to enhance binding affinity (potency) and selectivity for specific receptor subtypes.
Structure-activity relationship (SAR) studies have been instrumental in guiding the design of these analogs. Modifications have included amino acid substitutions, N- and C-terminal modifications, and the incorporation of unnatural amino acids. For example, the N-terminal extension with two valine residues (VV-hemorphin-5) has been a common strategy. Other modifications have involved replacing the Gln residue with other amino acids to alter the peptide's physicochemical properties and receptor interactions. The in vitro potency of these analogs is typically assessed using radioligand binding assays to determine their affinity for different opioid receptor subtypes.
| Analog | Modification from this compound | Reported Enhancement |
| VV-hemorphin-5 | N-terminal addition of Val-Val | Investigated for various activities |
| Azobenzene-containing hemorphin-4 analog | Modification of the related hemorphin-4 | Photoswitchable activity |
| P4-5 | Adamantane and cyclohexane (B81311) modifications of hemorphin-4 | Potent anticonvulsant activity in MES test |
| Ph-5 | 5,5′-diphenylhydantoin residue at the N-terminus of a VV-hemorphin-5 analog | High efficacy against psychomotor and tonic seizures |
Development of this compound-based Diagnostic Reagents
The ability of this compound to bind to specific biological targets presents an opportunity for its development as a diagnostic reagent. For instance, by labeling the peptide with a radioisotope or a fluorescent tag, it could be used as a ligand for in vitro and in vivo imaging of its target receptors or enzymes. Such imaging agents could be valuable for studying the distribution and density of opioid receptors in different tissues and disease states. While specific examples of this compound-based diagnostic reagents are not yet prominent in the literature, the principle has been applied to other peptides targeting similar receptors, suggesting a feasible future direction.
Opportunities for this compound in Preclinical Disease Models
The diverse biological activities of hemorphins suggest their potential relevance in various pathological conditions. Preclinical studies using animal models are crucial for understanding the mechanistic basis of these effects and for providing proof-of-concept for their therapeutic potential.
A significant body of preclinical research has focused on the anticonvulsant and antinociceptive (pain-relieving) properties of hemorphin analogs in rodent models. These studies have provided in vivo proof-of-concept for the therapeutic potential of this class of peptides.
For instance, various analogs of VV-hemorphin-5 have been tested in mouse models of seizures, such as the maximal electroshock (MES) and 6-Hz seizure tests. Some of these analogs have demonstrated potent anticonvulsant activity, in some cases comparable to or exceeding that of established antiepileptic drugs. Similarly, the antinociceptive effects of hemorphin analogs have been evaluated in models of acute and chronic pain. These studies help to establish the in vivo efficacy and potential therapeutic window for these compounds.
| Compound | Animal Model | Observed Effect |
| cis-Az-H4 (hemorphin-4 analog) | ICR mice (6-Hz and MES tests) | Strong anticonvulsant potency |
| Ph-5 (VV-hemorphin-5 analog) | Mice (6-Hz and MES tests) | 100% efficacy against psychomotor and tonic seizures |
| P4-5 (hemorphin-4 analog) | Mice (MES and 6-Hz tests) | Potent anticonvulsant activity |
These preclinical findings underscore the potential of the hemorphin scaffold, including this compound, for the development of novel therapeutics targeting neurological disorders and pain. Future research will likely focus on further elucidating the mechanisms of action of these peptides and optimizing their pharmacokinetic properties for clinical translation.
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| This compound | L-Tyrosyl-L-prolyl-L-tryptophyl-L-threonyl-L-glutamine |
| Hemorphin-5 | L-Tyrosyl-L-prolyl-L-tryptophyl-L-threonyl-L-glutamine |
| VV-hemorphin-5 | L-Valyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonyl-L-glutamine |
| ACE | Angiotensin-Converting Enzyme |
| IRAP | Insulin-Regulated Aminopeptidase |
| MAPK | Mitogen-Activated Protein Kinase |
Biomarker Identification
The pentapeptide this compound, also known as Hemorphin-5, is a cryptic peptide derived from the β-chain of hemoglobin. copewithcytokines.de As a product of protein degradation, its presence and concentration in biological fluids could serve as a potential biomarker for various physiological and pathological conditions. The identification of such peptides in biological samples is a growing area of research, with the potential to provide insights into disease states and therapeutic responses.
The exploration of the peptidome, the complete set of peptides in a biological sample, is a key strategy in biomarker discovery. Endogenous peptides like this compound can be indicative of specific proteolytic activities associated with diseases. For instance, altered levels of hemoglobin-derived peptides might reflect conditions involving hemolysis, inflammation, or metabolic disturbances. The analytical challenge lies in the sensitive and specific detection of these peptides in complex biological matrices such as blood, plasma, or tissue extracts.
Advanced mass spectrometry-based techniques are the primary tools for identifying and quantifying peptides in biological samples. researchgate.net These methods allow for the precise determination of the peptide's mass and sequence, enabling its unambiguous identification. The process typically involves sample preparation to enrich for peptides and remove interfering substances, followed by liquid chromatography to separate the peptides before they are introduced into the mass spectrometer.
Table 1: Potential Research Areas for this compound as a Biomarker
| Research Area | Potential Significance of this compound Levels |
| Hematological Disorders | Altered levels could indicate increased red blood cell turnover or damage. |
| Inflammatory Conditions | Changes in concentration might correlate with inflammatory processes where proteolytic activity is high. |
| Neurological Disorders | Given the anticonvulsant activity of related peptides, its levels in cerebrospinal fluid could be relevant. researchgate.net |
| Metabolic Diseases | Variations may be associated with metabolic dysregulation affecting protein catabolism. |
Emerging Methodologies for Studying this compound (e.g., microdroplet studies)
The study of peptides like this compound is being advanced by the development of novel analytical techniques that offer higher sensitivity, faster analysis times, and the ability to probe peptide behavior in unique environments. One such emerging methodology is microdroplet mass spectrometry.
Microdroplet studies involve the generation of picoliter to nanoliter-sized droplets containing the analyte of interest, which are then directed into a mass spectrometer. The unique environment at the air-water interface of these droplets can accelerate chemical reactions and provide insights into peptide chemistry that are not observable in bulk solution. This technique could be employed to study the fragmentation pathways of this compound, its interactions with other molecules, and potential modifications under specific conditions.
Another area of advancement is in the use of high-resolution mass spectrometry and sophisticated data analysis pipelines, such as the Trans-Proteomic Pipeline, for the confident identification and quantification of peptides from complex mixtures. nih.gov These tools are essential for biomarker studies where the peptide of interest may be present at very low concentrations.
Furthermore, innovative sample preparation strategies are being developed to overcome the challenges associated with analyzing hydrophobic peptides. Given the presence of hydrophobic residues like Tyrosine, Proline, and Tryptophan, this compound can be challenging to handle and analyze. lcms.cznih.gov Techniques that minimize non-specific binding to sample containers and improve solubility are crucial for accurate quantification. lcms.cz
Challenges and Unresolved Questions in this compound Research
Despite the potential of this compound, several challenges and unresolved questions remain in its research. A primary challenge is the lack of extensive studies specifically focused on this pentapeptide. Much of the current understanding is inferred from research on related hemorphins or peptides with similar sequences.
Key Challenges:
Low Abundance in Biological Samples: As a cryptic peptide, its concentration in biological fluids is likely to be very low, requiring highly sensitive analytical methods for detection and quantification.
Hydrophobicity: The presence of multiple hydrophobic amino acids can lead to difficulties in sample handling, such as aggregation and loss of sample due to adsorption to surfaces, which can affect the accuracy of quantitative analyses. lcms.cznih.gov
Lack of Specific Reagents: The absence of commercially available specific antibodies or other affinity reagents for this compound makes its selective isolation and detection challenging.
Unresolved Questions:
What is the full spectrum of biological activities of this compound? While related peptides show opioid and anticonvulsant effects, the specific functions of this pentapeptide are not well-characterized. researchgate.net
What are the precise enzymatic pathways responsible for its generation from hemoglobin? Understanding the proteases involved could provide further clues about its physiological and pathological relevance.
What are the pharmacokinetic and pharmacodynamic properties of this peptide if considered as a potential therapeutic agent?
How do post-translational modifications, if any, affect the function of this compound?
Future research will need to address these challenges and questions to fully elucidate the role of this compound in biology and its potential as a biomarker or therapeutic lead.
Q & A
Q. How to characterize degradation products in long-term storage?
- Methodological Answer : Store lyophilized peptide at -80°C under argon. After accelerated aging (40°C/75% RH), analyze by high-resolution MS and NMR to identify oxidation (e.g., Met sulfoxide) or deamidation (Gln → Glu). Use stabilizers like trehalose or avoid freeze-thaw cycles .
Guidelines for Methodological Rigor
- Experimental Design : Follow NIH preclinical guidelines for blinding, randomization, and sample size calculation to minimize bias .
- Data Analysis : Apply ANOVA with post-hoc tests for multi-group comparisons; report effect sizes and confidence intervals. Use tools like GraphPad Prism or R/Bioconductor for reproducibility .
- Ethical Compliance : Adhere to institutional review for animal/human studies, including ARRIVE 2.0 or CONSORT reporting standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
